molecular formula C16H21NO2 B1279414 (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate CAS No. 87679-38-7

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Cat. No.: B1279414
CAS No.: 87679-38-7
M. Wt: 259.34 g/mol
InChI Key: ARGCRCXTJMQKNA-ILXRZTDVSA-N
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Description

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C16H21NO2. It is a derivative of octahydro-1H-indole, featuring a benzyl group and a carboxylate ester. This compound is notable for its applications in the synthesis of pharmaceuticals, particularly as an intermediate in the production of antihypertensive drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as octahydro-1H-indole and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification methods to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a key intermediate in the production of antihypertensive drugs, contributing to the development of treatments for high blood pressure.

    Industry: The compound’s derivatives are used in the manufacture of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in antihypertensive drugs, the compound may influence the renin-angiotensin system, which regulates blood pressure. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid: A closely related compound with similar structural features but lacking the benzyl group.

    (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxamide: Another similar compound where the carboxylate ester is replaced with an amide group.

Uniqueness

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs, where precise structural features are crucial for biological activity.

Properties

IUPAC Name

benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGCRCXTJMQKNA-ILXRZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-38-7
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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